molecular formula C14H17N5O2 B254328 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B254328
M. Wt: 287.32 g/mol
InChI Key: BHDFSQQXAZUQBW-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as IPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPT is a hydrazone derivative of 2-isopropoxybenzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it is believed to act by binding to specific target molecules and modulating their activity. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to interact with a wide range of proteins and enzymes, including copper ions and N-myristoyltransferase. By binding to these targets, 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can modulate their activity and affect various cellular processes.
Biochemical and Physiological Effects
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, including copper ions and N-myristoyltransferase. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for use in laboratory experiments. It is a cost-effective method for producing this compound, and it has been optimized to yield high purity and high yields. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is also a highly selective inhibitor of N-myristoyltransferase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has some limitations as well. Its mechanism of action is not fully understood, and it may interact with other cellular targets in addition to its intended target.

Future Directions

There are several future directions for the study of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One potential direction is to further investigate its mechanism of action and identify additional cellular targets that it may interact with. This could lead to the development of new therapeutic agents based on the structure of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. Another potential direction is to explore the use of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a fluorescent probe for the detection of other metal ions in biological samples. This could lead to the development of new diagnostic tools for various diseases. Finally, 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone could be used as a starting point for the development of new inhibitors of N-myristoyltransferase, which could have potential therapeutic applications.

Synthesis Methods

The synthesis of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of 2-isopropoxybenzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been optimized to yield high purity and high yields, making it a cost-effective method for producing this compound.

Scientific Research Applications

2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been used as a fluorescent probe for the detection of copper ions in biological samples. It has also been used as a selective inhibitor of the enzyme N-myristoyltransferase, which is involved in the regulation of various cellular processes.

properties

Product Name

2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

6-methyl-5-[(2E)-2-[(2-propan-2-yloxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C14H17N5O2/c1-9(2)21-12-7-5-4-6-11(12)8-15-18-13-10(3)17-19-14(20)16-13/h4-9H,1-3H3,(H2,16,18,19,20)/b15-8+

InChI Key

BHDFSQQXAZUQBW-OVCLIPMQSA-N

Isomeric SMILES

CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2OC(C)C

SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2OC(C)C

Canonical SMILES

CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2OC(C)C

Origin of Product

United States

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